alpha,2-Dichloro-4-nitrotoluene chemical properties
alpha,2-Dichloro-4-nitrotoluene chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of α,2-Dichloro-4-nitrotoluene
Abstract
This technical guide provides a comprehensive overview of α,2-dichloro-4-nitrotoluene, a key chemical intermediate. The document is structured to deliver in-depth technical details and field-proven insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its core chemical and physical properties, logical synthetic pathways, characteristic reactivity, analytical methodologies, and critical safety considerations. The causality behind experimental choices and the self-validating nature of described protocols are emphasized to ensure scientific integrity and practical utility.
Compound Identification and Core Physicochemical Properties
α,2-Dichloro-4-nitrotoluene, also known as 2-chloro-1-(chloromethyl)-4-nitrobenzene, is a disubstituted nitrotoluene derivative.[1] Its structure features a nitro group and a chlorine atom on the aromatic ring, and a chloromethyl group (an α-chloro substitution) on the methyl substituent. This unique combination of functional groups makes it a versatile, albeit reactive, building block in organic synthesis.
The primary identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-1-(chloromethyl)-4-nitrobenzene | [1] |
| CAS Number | 50274-95-8 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |
| Molecular Weight | 206.03 g/mol | [1][2] |
| Appearance | Pale yellow to off-white crystalline solid (inferred from related compounds) | [4] |
| LogP (Octanol/Water) | 2.99 | [1] |
| SMILES | ClCc1c(Cl)cc([O-])cc1 | [2] |
| InChI Key | OFZJESMXFWZEAW-UHFFFAOYSA-N | [1] |
Note: Detailed experimental data for properties like melting point, boiling point, and solubility for α,2-dichloro-4-nitrotoluene are not widely published. Properties are often inferred from structurally similar compounds such as 2-chloro-4-nitrotoluene, which appears as a pale yellow crystalline solid insoluble in water but soluble in most organic solvents.[5]
Synthesis and Mechanistic Rationale
The synthesis of α,2-dichloro-4-nitrotoluene is not a single-step process. It logically proceeds from the more common precursor, 4-nitrotoluene, through a sequence of regioselective reactions. The causality behind this multi-step approach lies in controlling the introduction of substituents to achieve the desired isomer.
A plausible and industrially relevant synthetic pathway involves two key transformations:
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Electrophilic Aromatic Substitution: Chlorination of the aromatic ring.
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Free Radical Halogenation: Chlorination of the benzylic methyl group.
Caption: Proposed two-step synthesis of α,2-dichloro-4-nitrotoluene.
Step 1: Synthesis of 2-Chloro-4-nitrotoluene
The first step is the chlorination of 4-nitrotoluene. The nitro group is a meta-director and strongly deactivating, while the methyl group is an ortho-, para-director and activating. The directing effects are competitive, but the activating nature of the methyl group preferentially directs the incoming electrophile (chlorine) to the ortho position.
Experimental Protocol: A process for this conversion involves the chlorination of 4-nitrotoluene using gaseous chlorine in the presence of iodine as a catalyst.[6]
-
Reactor Setup: Charge a suitable glass reactor with molten 4-nitrotoluene and 0.3% to 1.0% by weight of iodine.[6]
-
Temperature Control: Maintain the reaction temperature between 60°C and 80°C.[6]
-
Chlorination: Introduce 0.9 to 1.0 molar equivalents of gaseous chlorine into the reaction mixture.[6]
-
Work-up: Upon completion, the residual iodine can be removed by washing the reaction mixture with an aqueous solution of sodium bisulfite or potassium iodide.[6]
-
Validation: The product mixture can be analyzed by gas chromatography (GC) to confirm the high conversion to 2-chloro-4-nitrotoluene, which can exceed 98% purity.[6]
Causality: The use of iodine as a catalyst is crucial. Unlike iron-based Lewis acids, iodine leads to a cleaner reaction with fewer by-products, which is economically significant as it simplifies downstream purification.[6]
Step 2: Synthesis of α,2-Dichloro-4-nitrotoluene
The second step involves the chlorination of the methyl group of 2-chloro-4-nitrotoluene. This transformation proceeds via a free-radical mechanism, which is mechanistically distinct from the prior electrophilic aromatic substitution.
Experimental Protocol (Generalized):
-
Reactor Setup: In a reactor equipped with a UV lamp and a gas inlet, charge the 2-chloro-4-nitrotoluene from the previous step, potentially in an inert solvent like carbon tetrachloride.
-
Initiation: Heat the mixture to reflux and initiate the reaction by turning on the UV lamp.
-
Chlorination: Bubble gaseous chlorine through the solution. The reaction progress should be monitored closely (e.g., by GC or NMR) to prevent over-chlorination (formation of α,α-dichloro or α,α,α-trichloro species).
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and UV initiation. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The final product, α,2-dichloro-4-nitrotoluene, can be purified by recrystallization or chromatography.
Causality: UV light or a chemical radical initiator (like AIBN) is required to generate chlorine radicals (Cl•), which then abstract a hydrogen atom from the benzylic methyl group. This benzylic radical is resonance-stabilized by the aromatic ring, making the methyl group the most reactive site for radical halogenation.
Chemical Reactivity and Derivatization Potential
The synthetic utility of α,2-dichloro-4-nitrotoluene stems from the differential reactivity of its functional groups.
Caption: Key reactive sites on the α,2-dichloro-4-nitrotoluene molecule.
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Benzylic Chloride (α-position): This is the most reactive site for nucleophilic substitution (Sₙ1/Sₙ2 reactions). The chloromethyl group readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to its role as an alkylating agent and a building block for more complex molecules.
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Nitro Group: The nitro group can be readily reduced to an aniline derivative (an amino group, -NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl, Fe/HCl). This transformation is a cornerstone of synthetic chemistry, as the resulting aromatic amine is a precursor to diazonium salts, amides, and other functional groups.
-
Aromatic Chlorine: The chlorine atom attached directly to the aromatic ring is significantly less reactive towards nucleophilic substitution than the benzylic chloride. It is deactivated by the electron-withdrawing nitro group, but substitution typically requires harsh conditions (high temperature and pressure).
Applications in Chemical Synthesis
While direct applications in drug development are not widely documented, α,2-dichloro-4-nitrotoluene is a valuable intermediate. Its structural motifs are found in various classes of functional molecules. Its precursor, 2-chloro-4-nitrotoluene, is used as an intermediate in the manufacturing of dyes and herbicides.[5][6] The functional handles of α,2-dichloro-4-nitrotoluene allow for the construction of more complex scaffolds relevant to agrochemical and potentially pharmaceutical research.
Analytical Characterization
Ensuring the purity and identity of α,2-dichloro-4-nitrotoluene is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for analyzing the purity of α,2-dichloro-4-nitrotoluene and monitoring reaction progress.[1]
Protocol: General Reverse-Phase HPLC Method
-
Column: A C18 or similar reverse-phase column (e.g., Newcrom R1) is appropriate.[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used.[1] An acid modifier, such as phosphoric acid or formic acid (for MS compatibility), is often added to improve peak shape.[1]
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (typically 254 nm or a specific λ_max).
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or acetonitrile.
-
Validation: The method can be validated for linearity, accuracy, and precision. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[1]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and a distinct singlet for the benzylic methylene (-CH₂Cl) protons.
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight (206.03 g/mol ) and provide fragmentation patterns that aid in structural confirmation. The isotopic signature of the two chlorine atoms would be a key diagnostic feature.[1][2]
Safety, Handling, and Toxicology
Disclaimer: A formal Safety Data Sheet (SDS) for α,2-dichloro-4-nitrotoluene should be consulted before handling. The following information is based on the hazard profile of structurally related compounds like 2-chloro-4-nitrotoluene.
Hazard Identification: Structurally similar chloronitrotoluenes are classified as harmful and irritant.[5]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: Causes serious eye irritation.[5] It is also expected to be a skin irritant.
-
Methemoglobinemia: A significant hazard associated with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.
-
Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.
-
Environmental Fate: Chloronitrotoluenes may be released into the environment during production and use.[5] They are expected to degrade slowly in the atmosphere and may be toxic to aquatic life with long-lasting effects.[5]
Conclusion
α,2-Dichloro-4-nitrotoluene is a highly functionalized chemical intermediate with significant potential in multi-step organic synthesis. Its value lies in the distinct reactivity of its three key functional groups: the highly susceptible benzylic chloride, the reducible nitro group, and the more inert aromatic chloride. A thorough understanding of its logical synthesis from 4-nitrotoluene and its reactivity profile allows chemists to strategically employ it as a versatile building block. However, its utility is matched by its potential hazards, necessitating strict adherence to safety protocols during handling and use. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this compound into their synthetic programs.
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